molecular formula C17H19BrN4O2 B2641201 (5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034396-01-3

(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2641201
CAS No.: 2034396-01-3
M. Wt: 391.269
InChI Key: NBNFNWNIXZXASU-UHFFFAOYSA-N
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Description

The compound “(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is a complex organic molecule that features a bromopyridine moiety and a piperidine ring linked through a methanone group. Compounds of this nature are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the pyridine ring.

    Coupling Reaction: Formation of the piperidine ring and its attachment to the pyrimidine moiety.

    Methanone Formation: Linking the bromopyridine and piperidine rings through a methanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methanone group.

    Reduction: Reduction reactions could target the bromopyridine moiety or the methanone group.

    Substitution: The bromine atom in the pyridine ring is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” would depend on its specific biological target. It could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: can be compared with other bromopyridine derivatives or piperidine-containing compounds.

    (5-Chloropyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: A similar compound with a chlorine atom instead of bromine.

    (5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: A similar compound with an ethanone group instead of methanone.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in similar compounds.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-11-7-16(21-12(2)20-11)24-15-3-5-22(6-4-15)17(23)13-8-14(18)10-19-9-13/h7-10,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNFNWNIXZXASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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